molecular formula C17H18BrNO B5775897 N-(2-bromophenyl)-4-tert-butylbenzamide

N-(2-bromophenyl)-4-tert-butylbenzamide

Cat. No.: B5775897
M. Wt: 332.2 g/mol
InChI Key: UQUBHCBHXJYVMB-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-4-tert-butylbenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom attached to the phenyl ring and a tert-butyl group attached to the benzamide moiety

Mechanism of Action

Target of Action

N-(2-bromophenyl)-4-tert-butylbenzamide is primarily used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The compound acts as an organoboron reagent, which is a key component in this reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . This is a key step in the Suzuki–Miyaura cross-coupling reaction, where the organoboron compound (in this case, this compound) transfers an organic group to a metal complex . The success of this transformation was found to be the endo-5-norbornene-2,3-dimethanol helping prevent transmetalation of the aryl-palladium complex .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which this compound plays a crucial role, is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The reaction conditions are exceptionally mild and functional group tolerant, making it a versatile tool in organic synthesis .

Result of Action

The primary result of the action of this compound is the formation of carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and materials .

Action Environment

The efficacy and stability of this compound, like many chemical compounds, can be influenced by various environmental factors. These can include temperature, pH, and the presence of other chemicals. The suzuki–miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions , suggesting that this compound may be relatively stable under a variety of conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromophenyl)-4-tert-butylbenzamide typically involves the reaction of 2-bromoaniline with 4-tert-butylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(2-bromophenyl)-4-tert-butylbenzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction Reactions: The carbonyl group in the benzamide moiety can be reduced to form amines or alcohols.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various organometallic reagents.

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO4) are commonly used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation are employed.

Major Products:

    Substitution Reactions: Products include substituted phenyl derivatives.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include amines and alcohols.

Scientific Research Applications

Chemistry: N-(2-bromophenyl)-4-tert-butylbenzamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science.

Biology: In biological research, this compound is used to study the effects of brominated aromatic compounds on biological systems. It is also used in the development of new pharmaceuticals and agrochemicals.

Medicine: this compound has potential applications in drug discovery and development. It is investigated for its pharmacological properties and its ability to interact with specific biological targets.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also used in the formulation of various products, including coatings, adhesives, and polymers.

Comparison with Similar Compounds

  • N-(2-chlorophenyl)-4-tert-butylbenzamide
  • N-(2-fluorophenyl)-4-tert-butylbenzamide
  • N-(2-iodophenyl)-4-tert-butylbenzamide

Comparison: N-(2-bromophenyl)-4-tert-butylbenzamide is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

N-(2-bromophenyl)-4-tert-butylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO/c1-17(2,3)13-10-8-12(9-11-13)16(20)19-15-7-5-4-6-14(15)18/h4-11H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQUBHCBHXJYVMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Bromoaniline (98%, Oakwood 005347, 214 g, 1.25 mol), NaHCO3 (270 g, 3.2 mol), THF (500 mL) and water (500 mL) were placed into a 5-L round-bottom flask equipped with an overhead stirrer, thermometer and a 500-mL addition funnel. Solution of t-butyl benzoyl chloride (>98%, Fluka 19660, 250 mL, 1.37 mol) in 250 mL of THF was placed into the addition funnel and was added slowly (in 25 min) to the stirred mixture of reagents in the flask. (No external heating or cooling was administered, slight exotherm was observed raising the temperature inside the flask to 35° C.).
Quantity
214 g
Type
reactant
Reaction Step One
Quantity
270 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three

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